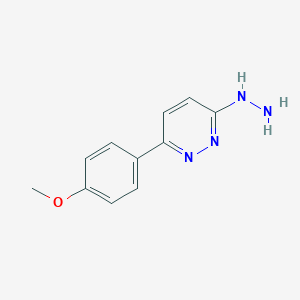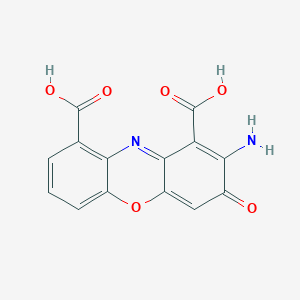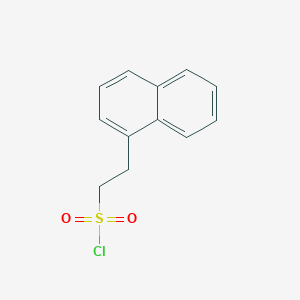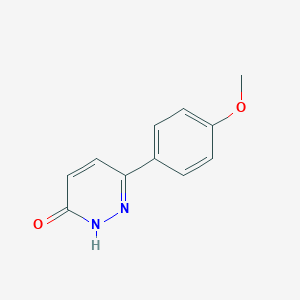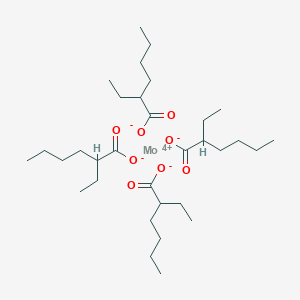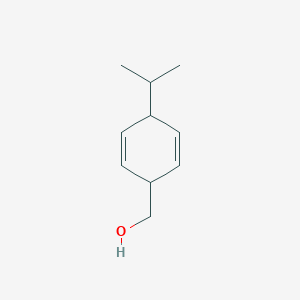
(4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol, also known as Iridoid Compound, is a natural product with a complex structure. It has been found to have potential applications in the field of medicinal chemistry due to its various biological activities.
Mecanismo De Acción
The exact mechanism of action of (4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol is not fully understood. However, it has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells by activating various signaling pathways.
Efectos Bioquímicos Y Fisiológicos
(4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, it has been found to induce apoptosis in cancer cells and inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol in lab experiments is its natural origin. It can be easily extracted from plants and is readily available. However, one of the limitations is the complexity of its structure, which makes its synthesis difficult and time-consuming.
Direcciones Futuras
There are various future directions for the research on (4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol. One of the future directions is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another future direction is to investigate its potential use in the treatment of viral infections such as COVID-19. Furthermore, the development of more efficient and cost-effective synthesis methods for (4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol is also a future direction for research.
Conclusion
In conclusion, (4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol is a natural product with various biological activities. Its potential applications in the field of medicinal chemistry make it a promising area of research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol have been discussed in this paper. Further research is needed to fully understand its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of (4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol involves the use of natural sources such as plants. One of the most commonly used plants is Gardenia jasminoides, which is a rich source of iridoids. The extraction of iridoids from plants involves the use of solvents such as ethanol, methanol, or water. The extracted iridoids are then subjected to various chemical reactions to obtain (4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol.
Aplicaciones Científicas De Investigación
(4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol has been found to have various biological activities such as anti-inflammatory, anti-cancer, anti-oxidant, and anti-viral activities. It has been extensively studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
19907-89-2 |
|---|---|
Nombre del producto |
(4-Propan-2-ylcyclohexa-2,5-dien-1-yl)methanol |
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(4-propan-2-ylcyclohexa-2,5-dien-1-yl)methanol |
InChI |
InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-6,8-11H,7H2,1-2H3 |
Clave InChI |
MQMNTOUVHNRXKL-UHFFFAOYSA-N |
SMILES |
CC(C)C1C=CC(C=C1)CO |
SMILES canónico |
CC(C)C1C=CC(C=C1)CO |
Sinónimos |
(1α,4β)-p-Mentha-2,5-dien-7-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



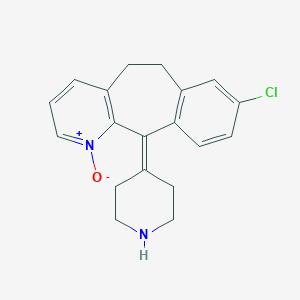
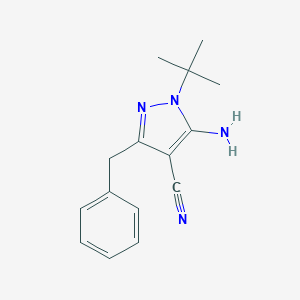
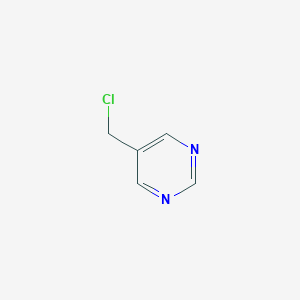
![Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI)](/img/structure/B28071.png)
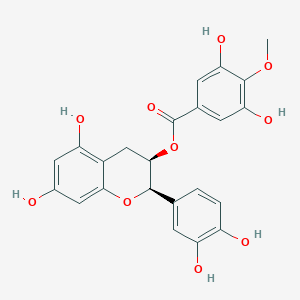
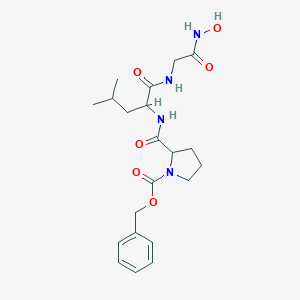
![(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-4,7,12,13-tetrahydroxy-10-(2-methoxyethoxymethoxyimino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B28080.png)
